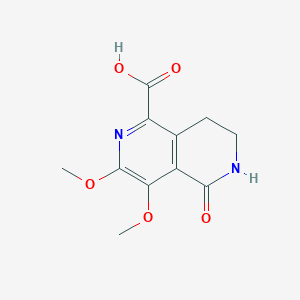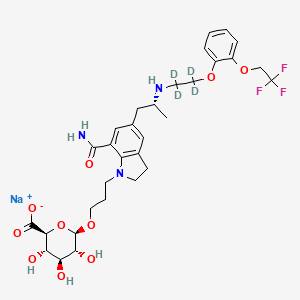
Silodosin-d4 beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silodosin-d4 beta-D-Glucuronide Sodium Salt: is an isotope-labeled metabolite of Silodosin, a selective antagonist for alpha-1A adrenergic receptors. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin, which is used for the treatment of benign prostatic hyperplasia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silodosin-d4 beta-D-Glucuronide Sodium Salt involves multiple steps, starting from the parent compound, SilodosinThe glucuronidation step involves the use of UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7, to attach the glucuronic acid moiety to Silodosin .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for research-grade compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Silodosin-d4 beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.
Substitution: This reaction involves the replacement of functional groups within the molecule, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silodosin-d4 beta-D-Glucuronide Sodium Salt is used as a reference standard for analytical method development and validation, particularly in liquid chromatography-mass spectrometry (LC-MS) studies .
Biology: In biological research, this compound is used to study the metabolic pathways and enzyme interactions involved in the glucuronidation of Silodosin.
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Silodosin, aiding in the development of more effective treatments for benign prostatic hyperplasia.
Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance during the production of Silodosin-based medications .
Wirkmechanismus
Silodosin-d4 beta-D-Glucuronide Sodium Salt exerts its effects by acting as a metabolite of Silodosin. Silodosin itself is a selective antagonist for alpha-1A adrenergic receptors, which are primarily found in the prostate and bladder neck. By binding to these receptors, Silodosin reduces smooth muscle tone, thereby alleviating symptoms of benign prostatic hyperplasia . The glucuronidation of Silodosin, facilitated by UGT2B7, enhances its solubility and excretion .
Vergleich Mit ähnlichen Verbindungen
Silodosin Glucuronide Sodium: The non-deuterated version of Silodosin-d4 beta-D-Glucuronide Sodium Salt.
Tamsulosin Glucuronide: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.
Alfuzosin Glucuronide: A compound with similar pharmacological properties but different metabolic pathways.
Uniqueness: this compound is unique due to its isotope-labeled structure, which allows for more precise tracking and analysis in pharmacokinetic studies. This makes it an invaluable tool for researchers studying the metabolism and excretion of Silodosin.
Eigenschaften
Molekularformel |
C31H39F3N3NaO10 |
|---|---|
Molekulargewicht |
697.7 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2; |
InChI-Schlüssel |
SSXDGVSHJRFUEJ-WQEZOVLFSA-M |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


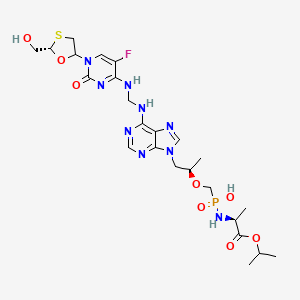
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
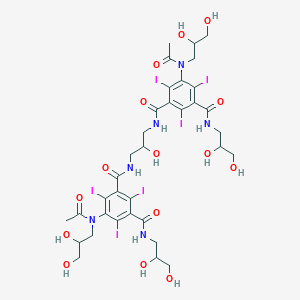

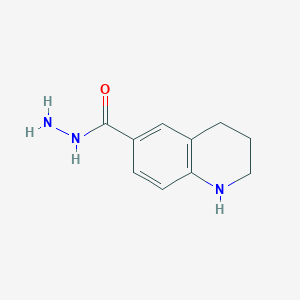

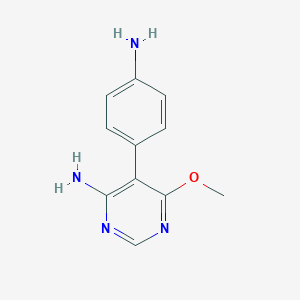
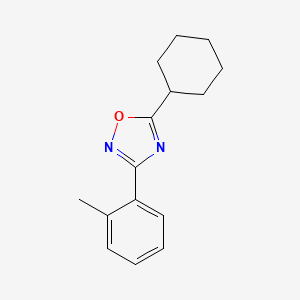
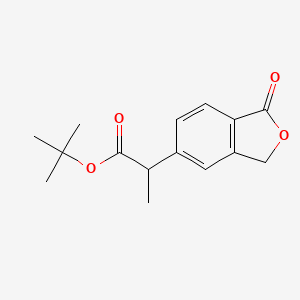
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

